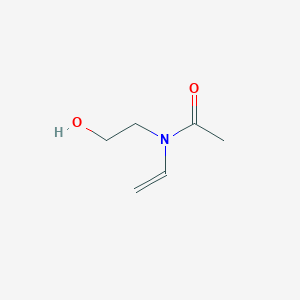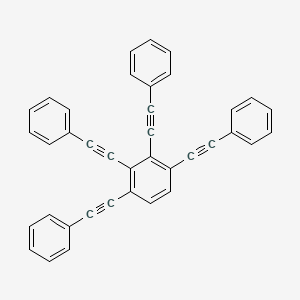![molecular formula C12H17NO4 B12574199 tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate CAS No. 426225-59-4](/img/structure/B12574199.png)
tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate is an organic compound with the molecular formula C12H17NO4 It is characterized by the presence of a tert-butyl carbamate group attached to a 3,5-dihydroxyphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenolic compound. One common method involves the use of tert-butyl carbamate and 3,5-dihydroxybenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and phenols, allowing selective reactions to occur at other functional groups .
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors and probes for biochemical assays .
Medicine
Its structural features allow it to interact with various biological targets, making it a candidate for the development of therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for use in materials science and engineering .
Mechanism of Action
The mechanism of action of tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The phenolic hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the phenolic hydroxyl groups.
3,5-Di-tert-butyl-4-hydroxytoluene: Contains tert-butyl groups and a phenolic hydroxyl group but differs in the overall structure.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Contains similar phenolic and tert-butyl groups but has a longer alkyl chain.
Uniqueness
tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate is unique due to the combination of its carbamate and phenolic functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
426225-59-4 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-[(3,5-dihydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-8-4-9(14)6-10(15)5-8/h4-6,14-15H,7H2,1-3H3,(H,13,16) |
InChI Key |
ZKNWKHXOFZAISE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


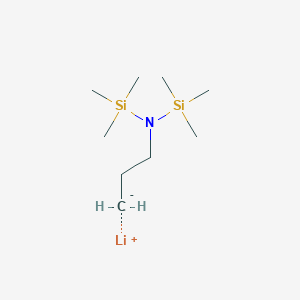
![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
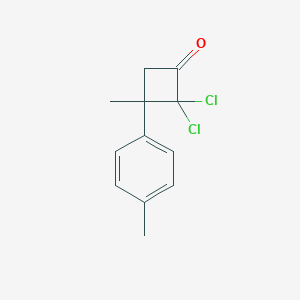
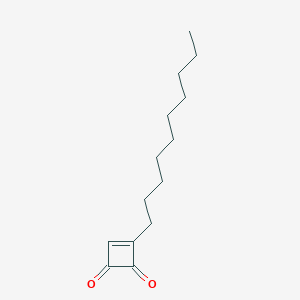
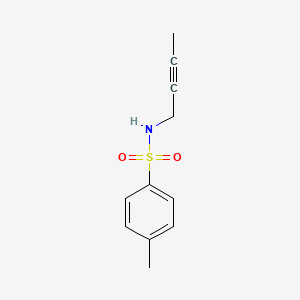
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
![N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12574163.png)

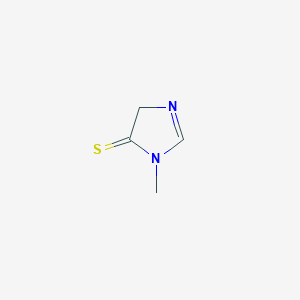
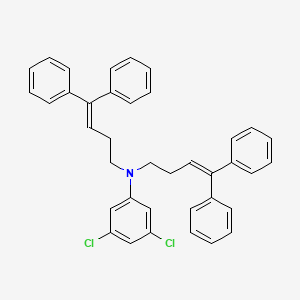
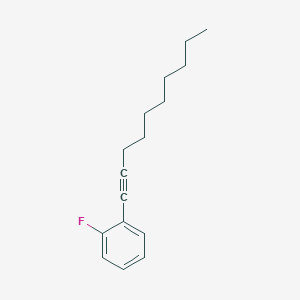
![4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12574182.png)
